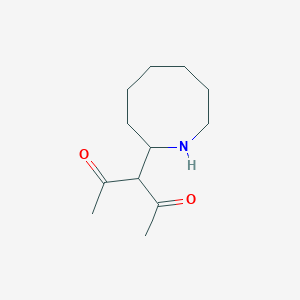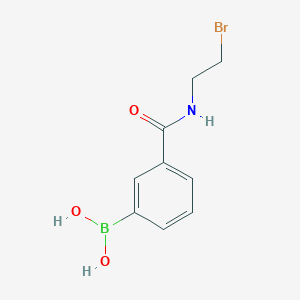
3-(2-Bromoethylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is an organoboron compound that features a phenylboronic acid moiety substituted with a 3-[(2-bromoethyl)carbamoyl] group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the 3-[(2-BROMOETHYL)CARBAMOYL] Group: This step involves the reaction of phenylboronic acid with 2-bromoethyl isocyanate under appropriate conditions to introduce the 3-[(2-bromoethyl)carbamoyl] group.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylboronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides under palladium catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under mild temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield a corresponding amide.
Coupling Reactions: Products are typically biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
作用機序
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves oxidative addition of the aryl or vinyl halide to the palladium catalyst, transmetalation with the phenylboronic acid, and reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalysis: The palladium catalyst plays a crucial role in facilitating the coupling reaction by undergoing cycles of oxidation and reduction.
類似化合物との比較
Phenylboronic Acid: Shares the phenylboronic acid moiety but lacks the 3-[(2-bromoethyl)carbamoyl] group.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Uniqueness:
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is unique due to the presence of the 3-[(2-bromoethyl)carbamoyl] group, which provides additional reactivity and potential for further functionalization compared to simpler boronic acids.
特性
分子式 |
C9H11BBrNO3 |
|---|---|
分子量 |
271.91 g/mol |
IUPAC名 |
[3-(2-bromoethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BBrNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) |
InChIキー |
PTYUAZULKMGESY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)NCCBr)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)
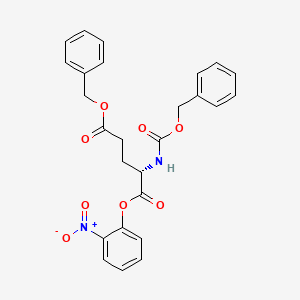


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)

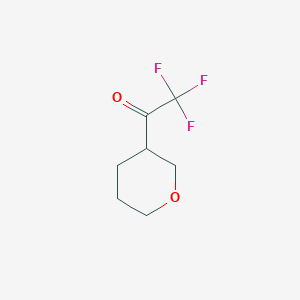
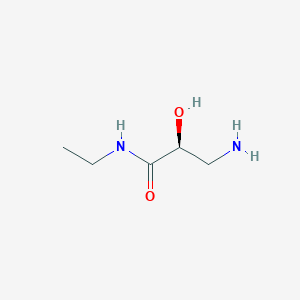
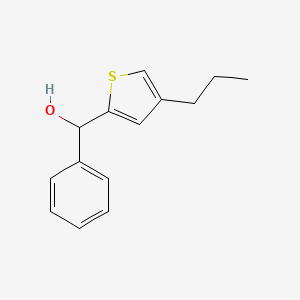
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
